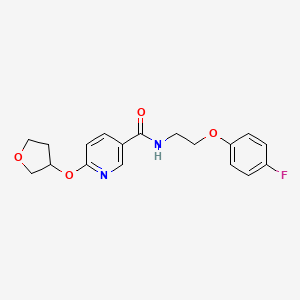

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as FPh-TFM-NMN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide mononucleotide (NMN), which is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FPh-TFM-NMN is known to have a higher bioavailability and potency than NMN, making it a promising candidate for various therapeutic interventions.

Scientific Research Applications

Novel Na+/Ca2+ Exchange Inhibitor

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, under the investigation name YM-244769, has shown promise as a novel potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, making it significantly more effective against NCX3 than other NCX isoforms. Such specificity does not significantly affect extracellular Na+-dependent 45Ca2+ efflux, highlighting its potential as a neuroprotective drug by safeguarding against hypoxia/reoxygenation-induced cell damage in neuronal cells. This characteristic suggests a therapeutic potential for conditions where NCX3 activity is detrimental, including various neurological disorders (Iwamoto & Kita, 2006).

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

Research into the fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+) has led to the synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide. This compound showcases a technical fluorescence emission maximum of 410 nm upon excitation at 300 nm. Its development aids in the understanding of enzymatic processes involving NAD+, as the fluorescent yield and lifetime of this analog provide insights into the intramolecular interactions within the dinucleotide. This advancement could be crucial for studies in biochemistry and pharmacology, offering a novel way to observe NAD+-dependent dehydrogenase reactions in real-time (Barrio, Secrist, & Leonard, 1972).

Modification of Drug Metabolism Inhibition

The effects of nicotinamide on altering the apparent mechanism of inhibition of various substances on drug metabolism by liver microsomes have been studied, showing that nicotinamide can modify the inhibition mechanism of compounds like SKF 525A-PA and DPEA. This insight is significant for the development of drug therapies and understanding drug interactions, especially in liver metabolism where nicotinamide plays a role in modulating the metabolic pathway inhibition, potentially affecting the pharmacokinetics of various drugs (Sasame & Gillette, 1970).

Molecular Switch Based on Redox Reaction

Innovative molecular switches incorporating nicotinamide and quinone within a fluorophore-spacer-receptor structure demonstrate redox-active behaviors dependent on the oxidation state of the receptor unit. These switches, particularly those based on nicotinamide, exhibit a strong fluorescence in their oxidized state but become non-fluorescent upon reduction due to electron transfer. This characteristic underlines their potential application in developing sensitive and reversible biosensors for detecting biological redox reactions, offering a tool for probing cellular environments and enzyme activities with high specificity and sensitivity (Yan et al., 2005).

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCRWWSYVTBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)

![N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2397958.png)

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B2397966.png)

![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)